Cas no 2229429-51-8 (methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate is a bifunctional pyrazole derivative featuring both an amino group and a carboxylate ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical agents. Its dual functionalization allows for further derivatization, enabling applications in medicinal chemistry and materials science. The presence of electron-donating methyl and amino groups enhances its reactivity in nucleophilic substitution and condensation reactions. The ester group provides a handle for hydrolysis or transesterification, facilitating structural modifications. This compound is valued for its stability and synthetic flexibility in constructing complex molecular architectures.
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate structure
2229429-51-8 structure
商品名:methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
CAS番号:2229429-51-8
MF:C10H13N5O2
メガワット:235.242521047592
CID:5922395
PubChem ID:165676286

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
    • EN300-1787262
    • 2229429-51-8
    • インチ: 1S/C10H13N5O2/c1-14-8(4-7(13-14)10(16)17-3)6-5-9(11)15(2)12-6/h4-5H,11H2,1-3H3
    • InChIKey: MOLBBLQWSOZANC-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=C(C2C=C(N)N(C)N=2)N(C)N=1)=O

計算された属性

  • せいみつぶんしりょう: 235.10692467g/mol
  • どういたいしつりょう: 235.10692467g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 88Ų

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1787262-0.1g
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229429-51-8
0.1g
$1533.0 2023-09-19
Enamine
EN300-1787262-5.0g
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229429-51-8
5g
$5056.0 2023-06-02
Enamine
EN300-1787262-10.0g
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229429-51-8
10g
$7497.0 2023-06-02
Enamine
EN300-1787262-0.05g
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229429-51-8
0.05g
$1464.0 2023-09-19
Enamine
EN300-1787262-0.5g
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229429-51-8
0.5g
$1673.0 2023-09-19
Enamine
EN300-1787262-0.25g
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229429-51-8
0.25g
$1604.0 2023-09-19
Enamine
EN300-1787262-5g
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229429-51-8
5g
$5056.0 2023-09-19
Enamine
EN300-1787262-1.0g
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229429-51-8
1g
$1742.0 2023-06-02
Enamine
EN300-1787262-2.5g
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229429-51-8
2.5g
$3417.0 2023-09-19
Enamine
EN300-1787262-10g
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
2229429-51-8
10g
$7497.0 2023-09-19

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報

Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2229429-51-8): A Comprehensive Overview

Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2229429-51-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its diverse biological activities and applications in drug development. The unique structural features of this molecule, particularly its dual pyrazole moieties and functional groups, make it a promising candidate for further exploration in therapeutic applications.

The chemical structure of Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate consists of a central pyrazole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 3-position. Additionally, the molecule is further modified with a methyl group at the 1-position of the second pyrazole ring. This intricate arrangement of functional groups contributes to the compound's potential pharmacological properties.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of both amino and carboxylate groups in Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate suggests that it may interact with various biological targets, making it a versatile scaffold for drug discovery.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The pyrazole core is a well-documented pharmacophore that can be modified to enhance specific biological activities. Researchers have been exploring various derivatives to optimize their efficacy and selectivity for therapeutic use. The structural features of Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate make it an attractive building block for such modifications.

Recent studies have highlighted the importance of pyrazole derivatives in addressing emerging therapeutic challenges. For instance, research has shown that certain pyrazole-based compounds can inhibit key enzymes involved in cancer progression. The dual pyrazole moieties in Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate may contribute to its ability to interact with multiple targets simultaneously, potentially leading to synergistic effects in drug therapy.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework. The success of these synthetic approaches underscores the compound's synthetic feasibility and its potential for further development.

From a pharmacological perspective, Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-y)-l-methyl-lH-pyrazole-l-carboxylate holds promise as a lead compound for novel therapeutic agents. Its ability to modulate biological pathways suggests that it could be developed into drugs targeting various diseases. Ongoing research is focused on evaluating its efficacy and safety profile through preclinical studies. These studies aim to provide a solid foundation for future clinical trials and potential therapeutic applications.

The compound's structural similarity to known bioactive molecules also makes it an interesting candidate for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding interactions between Methyl 5-(5-amino-l-methyl-lH-pyrazol-l -3-yI)-l-methyll-lH-pyra-zole-l-carboxylate and biological targets. This approach can accelerate the discovery process by prioritizing compounds with high binding affinity and selectivity.

In conclusion, Methyl 5-(5-amino-l-methyl-lH-pyrazol-l -3-yI)-l-methyll-lH-pyra-zole-l-carboxylate (CAS No. 2229429-SI) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique features make it a valuable scaffold for developing new therapeutic agents targeting various diseases. Further exploration through synthetic chemistry, pharmacological studies, and computational modeling will be essential to unlock its full therapeutic potential.

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